2-Chloro-3-(chloromethyl)benzo[H]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloromethyl)benzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)benzo[H]quinoline typically involves the chlorination of benzo[H]quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent to introduce the chloro and chloromethyl groups into the quinoline ring . The reaction is carried out at low temperatures (0°C) to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(chloromethyl)benzo[H]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chloromethyl)benzo[H]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential antitumor agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(chloromethyl)benzo[H]quinoline involves its interaction with molecular targets and pathways in biological systems. For example, in antitumor applications, the compound may exert its effects by up-regulating pro-apoptotic proteins (e.g., Bax), generating reactive oxygen species (ROS), and activating caspases . These actions lead to cell cycle arrest and apoptosis in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties but lacking the chloromethyl group.
3-Chloromethylquinoline: Another quinoline derivative with a chloromethyl group but without the additional chloro substitution.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: A derivative with an imidazole ring, showing enhanced antitumor activity.
Uniqueness
2-Chloro-3-(chloromethyl)benzo[H]quinoline is unique due to its dual substitution pattern, which provides distinct reactivity and biological activity compared to other quinoline derivatives
Eigenschaften
CAS-Nummer |
678970-31-5 |
---|---|
Molekularformel |
C14H9Cl2N |
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
2-chloro-3-(chloromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H9Cl2N/c15-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17-14(11)16/h1-7H,8H2 |
InChI-Schlüssel |
KAEKGTIYDOEELT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=C(N=C32)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.